molecular formula C14H21NO7 B8448882 5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8448882
M. Wt: 315.32 g/mol
InChI Key: GGDNIXUZYJNTEY-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester (9.2 g, 29.2 mmol) obtained from Example 41 in 180 ml of dioxane was heated to reflux for 2 hours. The mixture was evaporated under reduced pressure to give the crude product 2,4-dioxo-piperidine-1-carboxylic acid tert-butyl ester (6.4 g) as a yellow oil which was used as such.

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][C:10](=[C:12]1C(=O)OC(C)(C)[O:14][C:13]1=O)[OH:11])([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([O:5][C:6]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH2:12][C:13]1=[O:14])=[O:22])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(O)=C1C(OC(OC1=O)(C)C)=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.